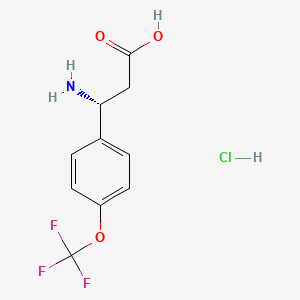

(R)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13751410

Molecular Formula: C10H11ClF3NO3

Molecular Weight: 285.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClF3NO3 |

|---|---|

| Molecular Weight | 285.65 g/mol |

| IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 |

| Standard InChI Key | UKEYJTIMPIHCFW-DDWIOCJRSA-N |

| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CC(=O)O)N)OC(F)(F)F.Cl |

| SMILES | C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl |

| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Features

Synonyms and Identifiers

The compound is referenced under multiple identifiers (Table 1):

Applications in Research

Pharmaceutical Intermediates

β-Amino acids are pivotal in designing peptidomimetics and protease inhibitors. The trifluoromethoxy group enhances metabolic stability and lipophilicity, potentially improving drug bioavailability .

Case Study: Comparison with Analogues

Compared to its trifluoromethyl-substituted analogue (CID 1482754), the trifluoromethoxy variant offers:

-

Improved electronic properties due to the oxygen atom’s electron-withdrawing effect.

-

Reduced steric hindrance, facilitating binding to target proteins .

Emergency Protocols

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume